

Spectroscopic data of Acethydrazide (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Acethydrazide

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Spectroscopic Data of Acethydrazide: A Technical Guide

Introduction

Acethydrazide (CAS No: 1068-57-1), also known as acetylhydrazine, is a chemical compound with the formula $C_2H_6N_2O$.^[1] It serves as a key building block in the synthesis of various pharmaceuticals and other organic compounds. This technical guide provides a comprehensive overview of the spectroscopic data of **acethydrazide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data is presented in a structured format for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For **acethydrazide**, both 1H and ^{13}C NMR data provide characteristic signals corresponding to its molecular structure.

1H NMR Spectroscopy Data

The 1H NMR spectrum of **acethydrazide** shows distinct signals for the methyl protons and the amine protons. The chemical shifts can vary slightly depending on the solvent used.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
|---|------------------------------------|---------------|-------------|
| -CH ₃ | ~1.98 | Singlet | 3H |
| -NH ₂ | ~3.97 | Broad Singlet | 2H |
| -NH | ~7.95 | Broad Singlet | 1H |
| (Data based on spectrum in CDCl ₃)[2] | | | |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum of **acethydrazide** is characterized by two signals corresponding to the methyl carbon and the carbonyl carbon.

| Carbon Assignment | Chemical Shift (δ) in ppm |
|---|------------------------------------|
| -CH ₃ | ~20.6 |
| -C=O | ~170.1 |
| (Data based on spectrum in CDCl ₃)[3] | |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **acethydrazide** shows characteristic absorption bands for its amide and amine functional groups.

| Wavenumber (cm ⁻¹) | Vibrational Mode | Functional Group |
|--------------------------------|-----------------------|------------------|
| 3290 | N-H Stretch | -NH ₂ |
| 3200 | N-H Stretch | -NH |
| 3010 | C-H Stretch | -CH ₃ |
| 1640 | C=O Stretch (Amide I) | Amide |
| 1560 | N-H Bend (Amide II) | Amide |
| 1420 | C-H Bend | -CH ₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **acethydrazide** shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|---|
| 74 | 5.8 | [CH ₃ CONHNH ₂] ⁺ (Molecular Ion) |
| 43 | 50.4 | [CH ₃ CO] ⁺ |
| 41 | 8.1 | [C ₂ H ₃ N] ⁺ |
| 32 | 100.0 | [N ₂ H ₄] ⁺ or [CH ₄ N ₂] ⁺ |
| 31 | 24.4 | [N ₂ H ₃] ⁺ or [CH ₃ N ₂] ⁺ |

Fragmentation Pathway: The fragmentation of **acethydrazide** upon electron ionization likely involves the initial loss of the acetyl group to form the acylium ion at m/z 43. Further fragmentation can lead to the other observed ions.

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **acethydrazide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).^[4]
- Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition:
 - For 1H NMR, acquire the spectrum at room temperature using a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans are generally required compared to 1H NMR.
- Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

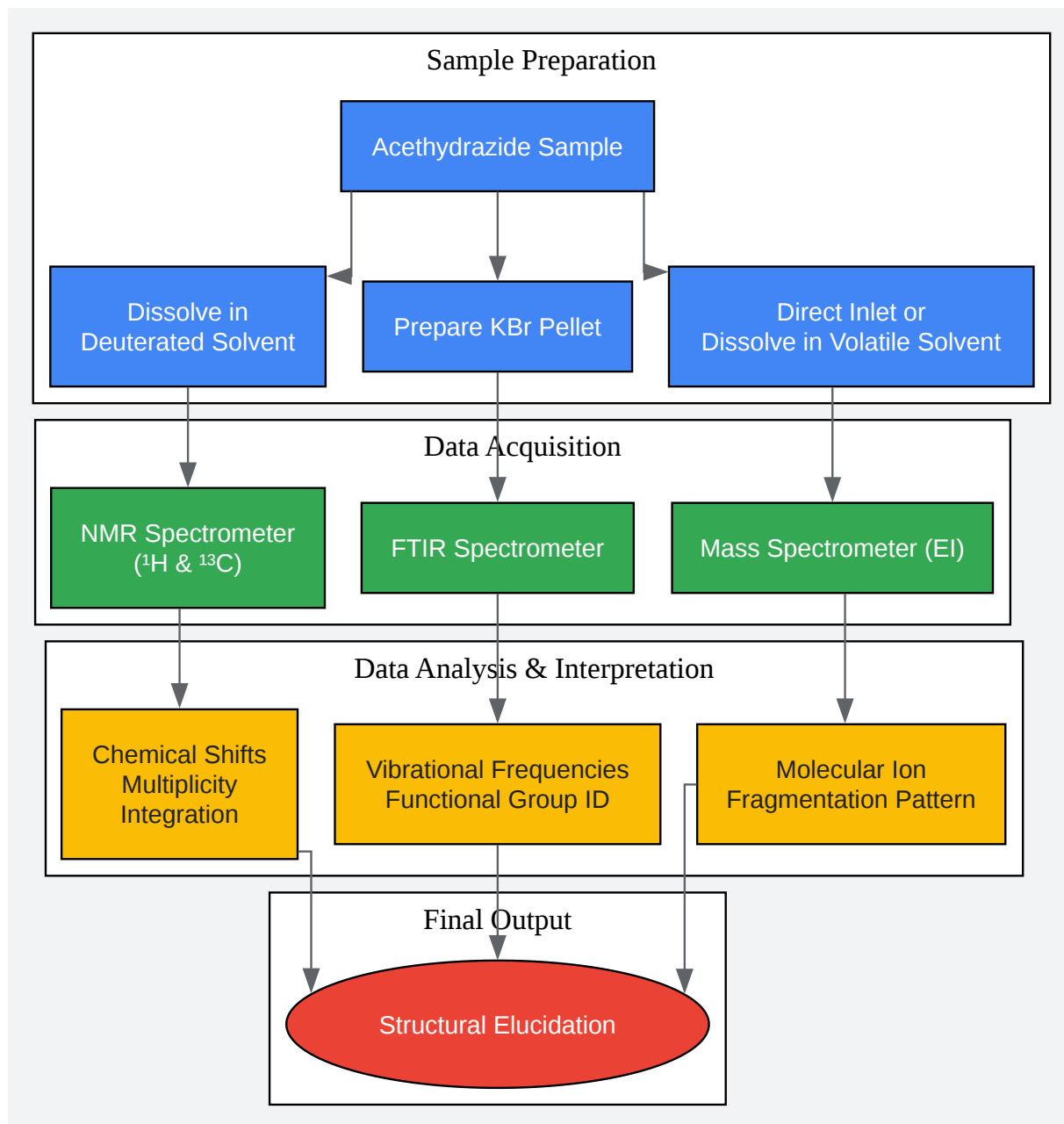
- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of **acethydrazide** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

- Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

- Sample Preparation: Introduce a small amount of **acethydrazide** directly into the ion source, or dissolve it in a suitable volatile solvent for injection.
- Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - Ionize the sample using a standard electron energy (typically 70 eV).
 - Scan a mass range appropriate for the compound (e.g., m/z 10-100).
- Data Analysis: Identify the molecular ion peak and the major fragment ions from the mass spectrum. The relative intensities of the peaks are normalized to the most abundant peak (base peak).

Workflow Diagram



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Caption: Workflow for the Spectroscopic Analysis of **Acethydrazide**.

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